

Synthesis of 2-amino-2-(4-bromophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-amino-2-(4-bromophenyl)acetic Acid
Cat. No.: B167152

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to **2-amino-2-(4-bromophenyl)acetic acid**, a valuable amino acid derivative for research and development in pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of **2-amino-2-(4-bromophenyl)acetic acid**, also known as 4-bromophenylglycine, is most commonly achieved through two well-established methodologies: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways utilize 4-bromobenzaldehyde as the starting material.

- Strecker Synthesis:** This classic method for α -amino acid synthesis involves a one-pot, three-component reaction between an aldehyde, ammonia, and a cyanide source.^[1] The initial product is an α -aminonitrile, which is subsequently hydrolyzed to the desired amino acid.^{[2][3]}
- Bucherer-Bergs Reaction:** This route proceeds via a hydantoin intermediate.^[4] 4-bromobenzaldehyde is reacted with a cyanide salt and ammonium carbonate to form 5-(4-bromophenyl)hydantoin. This intermediate is then hydrolyzed to yield **2-amino-2-(4-bromophenyl)acetic acid**.^[4]

Data Presentation

The following tables summarize the key physical, chemical, and spectral data for the target compound and its starting material.

Table 1: Physical and Chemical Properties of **2-amino-2-(4-bromophenyl)acetic acid**

Property	Value
Molecular Formula	C ₈ H ₈ BrNO ₂
Molecular Weight	230.06 g/mol [5][6]
CAS Number	71079-03-3[5][6]
Melting Point	273-274 °C[7]
Appearance	White to off-white crystalline powder
Solubility	Soluble in acidic and basic aqueous solutions

Table 2: Spectral Data for **2-amino-2-(4-bromophenyl)acetic acid**

Spectroscopy	Data
¹ H NMR	Predicted chemical shifts will be similar to analogous compounds, with aromatic protons in the range of 7.0-7.6 ppm and the α-proton around 4.5-5.0 ppm.
¹³ C NMR	Predicted signals for the carboxylic acid carbon (~175 ppm), aromatic carbons (120-140 ppm), and the α-carbon (~55 ppm).
IR (Infrared)	Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-Br bonds.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.

Table 3: Properties of the Key Starting Material: 4-Bromobenzaldehyde

Property	Value
Molecular Formula	C ₇ H ₅ BrO
Molecular Weight	185.02 g/mol [8]
CAS Number	1122-91-4
Melting Point	55-60 °C[8]
Boiling Point	224-226 °C[8]
Appearance	White to off-white crystalline solid[8]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **2-amino-2-(4-bromophenyl)acetic acid** via the Strecker and Bucherer-Bergs pathways.

Protocol 1: Strecker Synthesis of 2-amino-2-(4-bromophenyl)acetic acid

This two-step procedure involves the formation of an α -aminonitrile followed by its hydrolysis.

Step 1: Synthesis of 2-amino-2-(4-bromophenyl)acetonitrile

- Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
- Reagents:
 - 4-bromobenzaldehyde (1.0 eq)
 - Ammonium chloride (1.2 eq)
 - Sodium cyanide (1.2 eq)
 - Methanol and Water (as solvent)

- Procedure: a. Dissolve 4-bromobenzaldehyde in methanol in the round-bottom flask and cool the mixture in an ice bath. b. In a separate beaker, prepare a solution of ammonium chloride in aqueous ammonia and add it to the cooled aldehyde solution. c. Prepare an aqueous solution of sodium cyanide and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. e. The resulting precipitate of 2-amino-2-(4-bromophenyl)acetonitrile is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis of 2-amino-2-(4-bromophenyl)acetonitrile

- Reaction Setup: Equip a round-bottom flask with a reflux condenser.
- Reagents:
 - 2-amino-2-(4-bromophenyl)acetonitrile (from Step 1)
 - Concentrated Hydrochloric Acid
- Procedure: a. Place the α -aminonitrile in the flask and add an excess of concentrated hydrochloric acid. b. Heat the mixture to reflux for 4-6 hours. c. After cooling, the precipitated crude amino acid hydrochloride is collected by filtration. d. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (approximately pH 5-6) with a base (e.g., aqueous ammonia). e. The precipitated **2-amino-2-(4-bromophenyl)acetic acid** is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Protocol 2: Bucherer-Bergs Synthesis of 2-amino-2-(4-bromophenyl)acetic acid

This method involves the formation and subsequent hydrolysis of a hydantoin intermediate.

Step 1: Synthesis of 5-(4-bromophenyl)hydantoin

- Reaction Setup: In a sealed pressure vessel or a round-bottom flask with a reflux condenser, place a magnetic stirrer.
- Reagents:

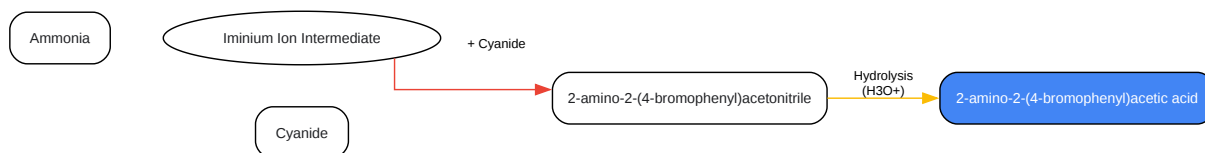
- 4-bromobenzaldehyde (1.0 eq)
- Potassium cyanide (2.0 eq)[4]
- Ammonium carbonate (2.0 eq)[4]
- Ethanol and Water (as solvent)
- Procedure: a. Combine 4-bromobenzaldehyde, potassium cyanide, and ammonium carbonate in an aqueous ethanol solution. b. Heat the mixture to 80-100 °C for several hours.[4] c. Upon cooling, the 5-(4-bromophenyl)hydantoin will precipitate. d. Collect the solid by filtration, wash with water, and recrystallize from ethanol/water.[4]

Step 2: Hydrolysis of 5-(4-bromophenyl)hydantoin

- Reaction Setup: Equip a round-bottom flask with a reflux condenser.
- Reagents:
 - 5-(4-bromophenyl)hydantoin (from Step 1)
 - Sodium hydroxide or Hydrochloric acid
- Procedure: a. Suspend the hydantoin in an aqueous solution of a strong base (e.g., 2 M NaOH) or a strong acid (e.g., 6 M HCl). b. Heat the mixture to reflux for 12-24 hours. c. After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid (pH 5-6) to precipitate the product. d. Collect the **2-amino-2-(4-bromophenyl)acetic acid** by filtration, wash with cold water, and dry.

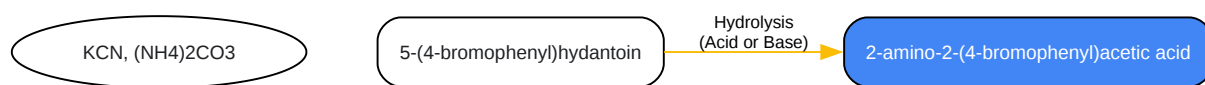
Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of **2-amino-2-(4-bromophenyl)acetic acid**.



[Click to download full resolution via product page](#)

Caption: Strecker Synthesis Pathway for **2-amino-2-(4-bromophenyl)acetic acid**.



[Click to download full resolution via product page](#)

Caption: Bucherer-Bergs Reaction Pathway for **2-amino-2-(4-bromophenyl)acetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Amino-2-(4-bromophenyl)acetic acid | C₈H₈BrNO₂ | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthesis of 2-amino-2-(4-bromophenyl)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167152#synthesis-of-2-amino-2-4-bromophenyl-acetic-acid-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com